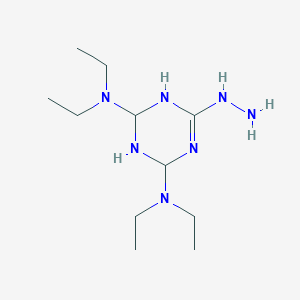
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, the substitution of chlorine atoms by primary amines can be achieved by refluxing a solution of cyanuric chloride in the presence of an excess of the corresponding amine in solvents like 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and tetraethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative with three amino groups.
2,4,6-Trisubstituted-1,3,5-triazines: Compounds with various substituents at the 2, 4, and 6 positions, offering diverse chemical properties and applications.
Uniqueness
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine is unique due to its specific combination of tetraethyl and hydrazinyl groups, which confer distinct chemical reactivity and potential applications compared to other triazine derivatives. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Biological Activity
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine, commonly referred to as Meladrazine (CAS Number: 13957-36-3), is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and antifungal activities, based on recent research findings.
Meladrazine has the following chemical characteristics:
- Molecular Formula : C11H23N7
- Molecular Weight : 253.347 g/mol
- Density : 1.163 g/cm³
- Boiling Point : 422.4 °C at 760 mmHg
- Flash Point : 209.2 °C
Antimicrobial Activity
Recent studies have demonstrated Meladrazine's potential as an antimicrobial agent. In particular:
- A series of derivatives containing triazine structures exhibited significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antifungal Activity
Meladrazine has shown promising results in antifungal assays:
- In vitro studies indicated that compounds derived from triazines displayed potent synergistic effects with fluconazole against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.0 μg/mL .
- Specifically, derivatives of Meladrazine demonstrated selective antifungal activity with lower cytotoxicity towards human cells compared to traditional antifungal agents .
Case Study 1: Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship of Meladrazine derivatives revealed that modifications in the hydrazino and diethylamino groups significantly influenced their biological potency:
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 0.125 | Strong |
| Compound B | Structure B | 0.5 | Moderate |
| Compound C | Structure C | 2.0 | Weak |
This study emphasized the importance of specific functional groups in enhancing antifungal activity while minimizing toxicity .
Case Study 2: Synergistic Effects
In another study focusing on the synergistic effects of Meladrazine with fluconazole:
Properties
Molecular Formula |
C11H27N7 |
|---|---|
Molecular Weight |
257.38 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H27N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h10-11,15H,5-8,12H2,1-4H3,(H2,13,14,16) |
InChI Key |
VQYARYGWHPMOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1NC(N=C(N1)NN)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















